molecular formula C12H9Cl3O2 B14388084 5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione CAS No. 88176-57-2

5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione

Cat. No.: B14388084
CAS No.: 88176-57-2
M. Wt: 291.6 g/mol
InChI Key: VHLADAWLMQCFPD-UHFFFAOYSA-N
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Description

5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 2,4,6-trichlorophenyl group and two keto groups at positions 1 and 3. This compound belongs to the class of cyclohexane-1,3-diones, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with cyclohexane-1,3-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the cyclohexane-1,3-dione on the benzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the disruption of essential metabolic processes. The compound’s trichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
  • 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione
  • 5-(2,4,6-Tribromophenyl)cyclohexane-1,3-dione

Uniqueness

5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, such as enhanced stability and specific interactions with molecular targets .

Properties

CAS No.

88176-57-2

Molecular Formula

C12H9Cl3O2

Molecular Weight

291.6 g/mol

IUPAC Name

5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H9Cl3O2/c13-7-3-10(14)12(11(15)4-7)6-1-8(16)5-9(17)2-6/h3-4,6H,1-2,5H2

InChI Key

VHLADAWLMQCFPD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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